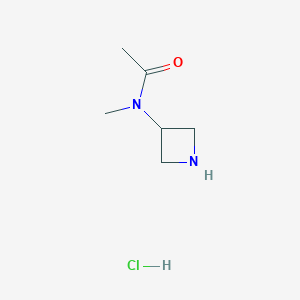![molecular formula C7H8ClN3 B1523565 1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride CAS No. 1392214-18-4](/img/structure/B1523565.png)
1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride
Vue d'ensemble
Description
“1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride” is a chemical compound with a molecular weight of 169.61 . It is also known as "4-Amino-5-azaindole hydrochloride" .
Molecular Structure Analysis
The molecular structure of “1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride” consists of a pyrrolo and pyridine ring . The InChI code for this compound is 1S/C7H7N3.ClH/c8-6-2-4-10-7-5(6)1-3-9-7;/h1-4H, (H3,8,9,10);1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The InChI key for this compound is AZAKGDZCTHXHFX-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthesis and Chemical Properties
A study by Li et al. (2020) explores the synthesis of poly-substituted pyrrolo[3,2-c]pyridin-4-one derivatives through a metal-free four-component reaction. This process allows the formation of multiple C–N and C–C bonds using acetic acid as a catalyst, providing an efficient and cost-effective method for producing these derivatives (Li, Fan, Qi, & Zhang, 2020).
In another study, Schneller and Hosmane (1978) describe the preparation of 4-amino-6-hydroxy-1H-pyrrolo[3,2-c]pyridine (3,7-dideazaisoguanine) from 1H-pyrrolo[3,2-c]pyridin-4,6(5H,7H)dione. This process involves several steps and results in the formation of compounds with potential applications in various chemical reactions (Schneller & Hosmane, 1978).
Biological Activity and Pharmaceutical Applications
Arikawa et al. (2014) focused on the design and synthesis of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers (P-CABs). Molecular modeling played a crucial role in identifying potent P-CABs with significant inhibitory activity, demonstrating the potential of these derivatives in medicinal chemistry (Arikawa et al., 2014).
The study by Wójcicka et al. (2017) synthesized new derivatives of 6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione and evaluated their antitumor and antimicrobial activities. Some of the synthesized Mannich bases showed activity against C. albicans and S. aureus, highlighting the potential of these compounds in developing new antimicrobial agents (Wójcicka et al., 2017).
In another research, Jose et al. (2017) described the synthesis, molecular docking, and evaluation of new pyrrolo[3,2-c]pyridine Mannich bases for antimycobacterial and antimicrobial properties. One of the compounds exhibited excellent antimycobacterial activity against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent (Jose et al., 2017).
Safety And Hazards
Orientations Futures
The future directions for “1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride” could involve further exploration of its potential biomedical applications, particularly given the observed efficacy of similar compounds in reducing blood glucose levels . More research is also needed to fully understand its synthesis and chemical reactions.
Propriétés
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-7-5-1-3-9-6(5)2-4-10-7;/h1-4,9H,(H2,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASVNPOHVARKAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523494.png)

![6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523497.png)




![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523504.png)